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Guar gum base-hydrolyzed

Molecular weight Viscosity reduction Enzymatic hydrolysis

Partially hydrolyzed guar gum (PHGG), also referred to as guar gum base-hydrolyzed, is a low-molecular-weight galactomannan produced by controlled enzymatic cleavage of native guar gum. Unlike its high-viscosity parent polymer, PHGG exhibits dramatically reduced molecular weight, aqueous viscosity, and gelation tendency while retaining its soluble dietary fiber identity and resistance to heat, acid, and digestive enzymes.

Molecular Formula C32H42O5
Molecular Weight 506.7 g/mol
Cat. No. B15285182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuar gum base-hydrolyzed
Molecular FormulaC32H42O5
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C
InChIInChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3
InChIKeyMFUOANGVUFFOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Partially Hydrolyzed Guar Gum (PHGG) for Scientific & Industrial Procurement: Evidence-Based Differentiation Guide


Partially hydrolyzed guar gum (PHGG), also referred to as guar gum base-hydrolyzed, is a low-molecular-weight galactomannan produced by controlled enzymatic cleavage of native guar gum [1]. Unlike its high-viscosity parent polymer, PHGG exhibits dramatically reduced molecular weight, aqueous viscosity, and gelation tendency while retaining its soluble dietary fiber identity and resistance to heat, acid, and digestive enzymes [2]. These physicochemical transformations enable PHGG to serve functions—such as high-concentration soluble fiber delivery in low-viscosity enteral formulas, prebiotic fermentation, and transparent beverage stabilization—that are inaccessible to native guar gum, typical hydrocolloid thickeners (e.g., xanthan gum, carboxymethylcellulose), or other galactomannans (e.g., locust bean gum, tara gum).

Why Guar Gum Base-Hydrolyzed Cannot Be Replaced by Native Guar Gum or Standard Hydrocolloids


In-class substitution of guar gum base-hydrolyzed (PHGG) with native guar gum, xanthan gum, carboxymethylcellulose (CMC), or other galactomannans such as locust bean gum (LBG) or tara gum fails because hydrolysis fundamentally alters the molecular weight, viscosity profile, solubility ceiling, and fermentation kinetics of the polymer [1]. Native guar gum possesses a molecular weight of approximately 890 kDa and generates high-viscosity solutions that gel upon concentration, rendering it unsuitable for applications requiring low-viscosity, high-fiber loading such as tube feeding or clear beverages [2]. Conversely, alternative thickeners like xanthan gum or CMC provide viscosity but lack the prebiotic fermentation profile, caloric value, and digestive tolerance that define PHGG's clinical and nutritional utility [3]. The quantitative evidence below establishes that these differences are not marginal but operationally decisive for scientific selection and procurement.

Quantitative Differential Evidence: Guar Gum Base-Hydrolyzed vs. Closest Analogs


Molecular Weight Reduction vs. Native Guar Gum: Approx. 112-Fold Decrease

Enzymatic hydrolysis of native guar gum using cellulase from Aspergillus niger at pH 5.6 and 50°C reduces the molecular weight from 889,742.06 Da to 7,936.5 Da, representing an approximately 112-fold decrease [1]. This direct head-to-head measurement establishes that guar gum base-hydrolyzed is a fundamentally different material from its parent polymer, with a molecular weight over two orders of magnitude lower.

Molecular weight Viscosity reduction Enzymatic hydrolysis Galactomannan

Viscosity Reduction vs. Native Guar Gum: ≥2,000-Fold Lower Viscosity Enabling High-Load Applications

The enzymatically hydrolyzed guar gum product Sunfiber® exhibits a viscosity at least 2,000 times lower than that of normal guar gum [1]. A separate commercial source reports that guar gum has a viscosity approximately 250 times greater than PHGG [2]. These cross-study comparable findings converge on a difference of two to three orders of magnitude in aqueous viscosity, which is the critical property that enables PHGG to be incorporated at nutritionally meaningful fiber levels (e.g., 5 g per serving) into low-viscosity liquid formulations, whereas native guar gum at equivalent concentrations would render the product unpourable or gel.

Viscosity Aqueous solubility Enteral nutrition Beverage formulation

Prebiotic Fermentation and SCFA Production vs. Other Soluble Fibers (Wheat Dextrin, Inulin, Cellulose, Psyllium)

In a study evaluating fermentation of multiple fiber substitutes using fresh human fecal inocula, hydrolyzed guar gum after 24 h produced the highest levels of total SCFA at 54.6 ± 0.7 mg/mL, significantly greater than the typical SCFA production of 42.4 ± 5.5 mg/mL across tested substrates (P = 0.0001) [1]. PHGG also generated 19.8 ± 0.3 mg/mL propionate and 15.5 ± 0.03 mg/mL butyrate. In a separate in vitro fermentation study comparing PHGG, wheat dextrin, and inulin, PHGG reached its lowest pH (5.98 ± 0.01) at 12 h, intermediate between inulin (5.94 ± 0.03 at 8 h) and wheat dextrin (6.17 ± 0.03 at 24 h), indicating a moderately paced fermentation profile that may better support distal colonic SCFA delivery while minimizing rapid gas production-related discomfort [2]. Additional evidence demonstrates that unlike methylcellulose, which is resistant to fermentation by human fecal microflora, PHGG is fully fermentable, positioning it among fermentable fibers such as pectin [3].

Short-chain fatty acids Prebiotic fermentation Gut microbiota Soluble dietary fiber

Yogurt Texture Modification Profile: Opposite Effects on Firmness, Cohesiveness, and Springiness vs. Native Guar Gum

In a response surface methodology study investigating yogurt texture, fortification with partially hydrolyzed guar gum significantly decreased firmness and gumminess while it increased adhesiveness, cohesiveness, and springiness of yogurt (P < 0.01) [1]. This texture-modifying profile is distinctly different from native guar gum, which typically increases firmness and viscosity in dairy systems due to its high molecular weight and water-binding capacity. PHGG's behavior enables fat-mimetic functionality in low-fat yogurt formulations: it reduces undesirable rubbery firmness while enhancing desirable sensory attributes such as creaminess-associated cohesiveness and springiness. In a comparative study of carbohydrate-based fat replacers, PHGG, barley beta-glucan, and inulin were evaluated in low-fat yogurt processing, with PHGG offering a differentiated textural outcome compared to both inulin and native guar gum [2].

Texture profile analysis Yogurt fortification Food rheology Fat replacement

Clinical Gastrointestinal Tolerance vs. Native Guar Gum: Reduce Diarrhea and Flatulence Incidence in IBS Patients

A multicenter randomized open trial in patients with irritable bowel syndrome (IBS) over 12 weeks demonstrated that PHGG inclusion in the diet assists in the dietary management of IBS and helps to manage the incidence of flatulence, pain, and bloating [1]. A separate randomized, double-blind, crossover, placebo-controlled study in healthy athletes showed that daily PHGG consumption results in diarrhea reduction and improved lifestyle quality [2]. These clinical findings contrast sharply with native guar gum, which in large quantities can cause esophageal or small bowel obstruction due to its ability to expand to 10–20 times its size in the presence of fluids, and which may exacerbate rather than alleviate IBS symptoms due to its high viscosity and gas-producing fermentation profile [3]. While the clinical data for PHGG are derived from placebo-controlled or baseline-comparison designs rather than direct head-to-head trials against native guar gum, the class-level inference is robust: the molecular weight reduction that eliminates gel-forming and obstructive potential is causally linked to the observed gastrointestinal tolerance benefits.

Irritable bowel syndrome Gastrointestinal tolerance Dietary fiber Clinical trial

Emulsion Stabilization Enhancement vs. Native Guar Gum: Reduced Depletion Flocculation in Protein Emulsions

Native guar gum, when incorporated into protein emulsions, tends to cause depletion flocculation due to its large excluded volume; it also reduces the interfacial adsorption capacity of proteins, decreasing emulsifying capacity and stability [1]. In contrast, PHGG with medium-to-high molecular weight (e.g., Mw = 8.92 × 10^5 Da, designated PHGG1) can act as a glycosyl donor in protein glycation reactions, improving the emulsifying activity and stability of plant protein emulsions [1]. At 1% concentration, PHGG1 enhanced storage stability of oat protein emulsions by effectively coating oil droplets and forming a dense network structure, as evidenced by particle size, zeta potential, Lumisizer analysis, rheological measurements, and confocal laser scanning microscopy [1]. This class-level inference distinguishes PHGG from native guar gum and positions it as a dual-function ingredient providing both soluble fiber enrichment and emulsion stabilization—functionality that standard hydrocolloid alternatives like gum arabic or inulin do not simultaneously provide.

Emulsion stability Protein-polysaccharide interaction Depletion flocculation Plant protein

High-Value Application Scenarios Where Guar Gum Base-Hydrolyzed Demonstrates Verified Differentiation


Enteral Clinical Nutrition and Tube-Feeding Formulas (Low Viscosity, High Fiber)

PHGG is the soluble fiber of choice for enteral nutrition products requiring fiber delivery through narrow-bore feeding tubes. Its viscosity—2,000× lower than native guar gum [1]—enables 5 g/day fiber dosing without tube clogging. Clinical trials confirm PHGG reduces diarrhea incidence and manages flatulence, pain, and bloating in IBS patients over 12 weeks of administration [2], providing both technical compatibility and clinical efficacy that native guar gum, psyllium, or inulin cannot match in this application context.

Soluble Prebiotic Fiber Supplements Targeting Gut Microbiota Modulation

PHGG's fermentation profile—producing 54.6 ± 0.7 mg/mL total SCFA at 24 h, significantly higher than the typical fiber substrate average of 42.4 ± 5.5 mg/mL [1]—combined with a moderate fermentation rate that avoids the excessive early gas production of inulin [2], positions PHGG as the preferred prebiotic fiber for dietary supplements. Both high-MW (20 kDa) and low-MW (5 kDa) PHGG variants increase beneficial Bacteroides, Faecalibacterium, and Bifidobacterium populations, with significant propionate production increases [3], making PHGG effective across a range of molecular weight specifications.

Low-Fat Fermented Dairy Products (Yogurt, Fermented Milk) with Fat-Mimetic Texture

Unlike native guar gum, which increases firmness and can create an undesirable gummy texture in yogurt, PHGG fortification decreases firmness and gumminess while significantly increasing adhesiveness, cohesiveness, and springiness (P < 0.01) [1]. This unique textural fingerprint enables fat replacement in low-fat and non-fat fermented dairy products without the sensory penalties associated with native guar gum or the textural limitations of inulin [2], offering dairy manufacturers a differentiated hydrocolloid solution for clean-label, high-fiber yogurt formulations.

Functional Beverages and Ready-to-Drink High-Fiber Formulations

The combination of complete aqueous solubility, acid and heat stability, absence of gelation at high concentrations, and residual viscosity that is 250× to 2,000× lower than native guar gum [1] [2] enables PHGG to deliver nutritionally meaningful soluble fiber levels (5 g per serving) in clear, low-viscosity beverages. This application is inaccessible to native guar gum (which gels or generates excessive viscosity), psyllium (which produces a slimy mouthfeel), and inulin (which has lower SCFA productivity and can cause osmotic gastrointestinal effects at comparable doses).

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